4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
Description
4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring, first synthesized via the Niementowski reaction . The compound 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-4(3H)-quinazolinone dihydrochloride features a 3-position substitution with a branched polyamine chain terminated by a diethoxyethyl group. This substitution introduces hydrogen-bonding capacity and enhanced hydrophilicity due to the dihydrochloride salt form, making it suitable for aqueous formulations.
Properties
CAS No. |
75159-25-0 |
|---|---|
Molecular Formula |
C16H26Cl2N4O3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-[[(2,2-diethoxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H24N4O3.2ClH/c1-3-22-15(23-4-2)9-17-10-18-11-20-12-19-14-8-6-5-7-13(14)16(20)21;;/h5-8,12,15,17-18H,3-4,9-11H2,1-2H3;2*1H |
InChI Key |
GKRSYZJQBMHQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCNCN1C=NC2=CC=CC=C2C1=O)OCC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Quinazolinones
Several well-documented synthetic routes exist for quinazolinone frameworks, which serve as the basis for preparing substituted derivatives such as the target compound:
Niementowski's Synthesis : Heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C produces 3,4-dihydro-4-oxoquinazoline cores. This method establishes the quinazolinone nucleus efficiently.
Phosphorus Trichloride-Mediated Cyclization : Reacting o-aminobenzoic acids with amines and phosphorus trichloride in toluene leads to 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.
Isatoic Anhydride Route : Isatoic anhydride reacts with amines under reflux with ethyl orthoformate to yield dihydro-4-oxoquinazolines without isolating intermediates.
Cyclization from Phthalic Acid Derivatives : Phthalamide or phthalimide derivatives undergo rearrangements with alkali hypobromite to form tetrahydro dioxoquinazolines.
These methods provide the quinazolinone core which can then be further functionalized.
Specific Preparation of Aminoalkyl-Substituted Quinazolinones
For the preparation of quinazolinones substituted with aminoalkyl groups such as 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, the following strategies are relevant:
Stepwise Functionalization via Aminomethylation : The quinazolinone core can be subjected to successive Mannich-type reactions or reductive aminations introducing aminoalkyl chains. The presence of diethoxyethyl groups suggests the use of 2,2-diethoxyethylamine or its derivatives as nucleophiles in these steps.
Use of Hydrazino Intermediates : Hydrazino-substituted quinazolinones can be prepared by refluxing 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone with hydrazine hydrate. These intermediates can then react with aldehydes or other electrophiles to introduce further substitutions.
Acid-Promoted Cyclocondensation : Recent metal-free methods involve acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes to form 4(3H)-quinazolinones. This method allows for diverse substitutions by varying the aldehyde component.
Representative Synthetic Procedure (Hypothetical for Target Compound)
Given the structural complexity, a plausible synthetic route for the target compound might be:
Synthesis of the quinazolinone core via Niementowski or isatoic anhydride method starting from substituted anthranilic acid derivatives.
Introduction of aminoalkyl substituents by sequential Mannich reactions or reductive amination steps using formaldehyde and 2,2-diethoxyethylamine to install the 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl) side chain.
Formation of dihydrochloride salt by treatment with hydrochloric acid to obtain the dihydrochloride form, improving solubility and stability.
Data Table: Summary of Key Synthetic Methods for Quinazolinone Derivatives
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The diethoxyethylamino and aminomethyl groups in the compound enable alkylation and nucleophilic substitution. For example:
-
Reaction with alkyl halides : The primary amine in the aminomethyl group can act as a nucleophile, displacing halides to form secondary or tertiary amines .
-
Lithiation : Similar 3-aminoquinazolinones undergo double lithiation with LDA or n-BuLi, enabling reactions with electrophiles (e.g., ketones, aldehydes) .
Key Reaction Pathways:
Condensation and Cyclization Reactions
The quinazolinone core participates in condensation with carbonyl compounds (e.g., aldehydes, ketones):
-
Schiff base formation : The primary amine reacts with aldehydes to form imines, which can cyclize under acidic or oxidative conditions .
-
Metal-catalyzed annulation : Transition metals (Fe, Co) catalyze reactions with alcohols or amines to form fused quinazoline derivatives .
Example Reaction with Aldehydes:
Conditions : Acidic (p-TsOH) or oxidative (PIDA) .
Reduction:
-
Pyrimidine ring hydrogenation : Palladium/platinum catalysts reduce the C=N bond to form 1,2-dihydroquinazolinones .
-
Benzene ring hydrogenation : PtO₂ under H₂ selectively reduces the aromatic ring to a cyclohexane derivative .
Oxidation:
-
Chlorination : POCl₃ or SOCl₂ substitutes hydroxyl groups with chlorine at elevated temperatures .
-
Dehydrogenation : Oxidants like TBHP convert dihydroquinazolinones to fully aromatic systems .
Functional Group Transformations
The diethoxyethyl group undergoes hydrolysis under acidic conditions to form aldehydes or carboxylic acids, enabling further derivatization:
This reactivity is leveraged in prodrug designs or linker chemistry .
Stability and Reactivity Trends
-
pH sensitivity : The compound is stable in dilute acids/bases but degrades under prolonged boiling .
-
Tautomerism : Lactam–lactim tautomerism influences electrophilic substitution patterns (e.g., chlorination at C4) .
Comparative Reaction Data for Analogous Compounds
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Properties
Recent studies have shown that quinazolinone derivatives possess potent antimicrobial activities. For instance, novel derivatives of quinazolinone were synthesized and evaluated for their antibacterial effects against gram-positive and gram-negative bacteria. These studies indicated that specific substitutions on the phenyl ring influenced the antibacterial profile significantly. Compounds with methoxy or methyl substitutions demonstrated enhanced activity against certain bacterial strains .
Anticancer Activity
Quinazolinone derivatives are also recognized for their anticancer potential. They act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Research has demonstrated that certain quinazolinone compounds inhibit EGFR autophosphorylation, leading to reduced tumor cell proliferation. For example, a series of 6-alkoxy-4-substituted aminoquinazolines showed IC50 values in the nanomolar range against tumor cells .
Additionally, quinazolinones have been explored as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to 'thymineless cell death,' making these compounds potential candidates for cancer therapy .
Antioxidant Properties
The antioxidant properties of quinazolinones have also been evaluated. Studies indicate that certain substituted quinazolinones exhibit significant antioxidant activity through various mechanisms, which can help mitigate oxidative stress in biological systems .
Case Studies
Several case studies highlight the applications and efficacy of 4(3H)-Quinazolinone derivatives:
- Antibacterial Evaluation : A study synthesized a series of 2-(chloromethyl)-3-(substituted)quinazoline-4(3H)-ones and evaluated their antibacterial properties. Results indicated that specific structural modifications led to enhanced activity against both gram-positive and gram-negative bacteria .
- EGFR Inhibition : A series of novel quinazoline derivatives were tested for EGFR kinase inhibitory activity. The findings revealed that these compounds could effectively inhibit EGFR autophosphorylation, showcasing their potential as anticancer agents .
- Antioxidant Assessment : Quinazolin-4(3H)-ones were assessed for their antioxidant capabilities using multiple assays. The results demonstrated a promising ability to scavenge free radicals and reduce oxidative stress markers in vitro .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to fully elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Quinazolinone derivatives exhibit diverse biological activities depending on substituent position and chemistry. Below is a comparative analysis of the target compound and key analogs:
Key Findings:
Substituent Impact on Activity :
- Target Compound : The polyamine chain may enhance interaction with charged residues in enzyme active sites (e.g., carbonic anhydrase), similar to sulfonamide-containing derivatives .
- UR-9825 : The triazole group mimics heme-coordinating moieties in antifungal azoles, enabling CYP51 inhibition .
- Halogenated Derivatives (e.g., 6,8-dibromo) : Bromine atoms increase lipophilicity, aiding membrane penetration for cholesterol-lowering effects .
Synthetic Routes: The target compound’s substituent likely originates from a Mannich reaction or nucleophilic substitution, common in 3-substituted quinazolinones . In contrast, UR-9825 requires stereoselective synthesis due to its chiral triazole side chain .
Solubility and Bioavailability: The dihydrochloride salt form of the target compound improves water solubility compared to non-ionic analogs like methaqualone, which relies on lipophilicity for CNS penetration .
Therapeutic Potential: Unlike methaqualone (a CNS depressant), the target compound’s polar substituent may limit blood-brain barrier penetration, redirecting its use to peripheral targets (e.g., anti-inflammatory or anticancer applications) .
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those with complex substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a notable example, exhibiting various pharmacological effects. This article delves into its biological activity, synthesizing data from multiple studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a quinazolinone core with a diethoxyethylamino side chain. This structural complexity is believed to influence its biological properties significantly. The synthesis of quinazolinone derivatives typically involves multi-step processes that can include cyclization reactions of appropriate precursors. Recent studies have employed environmentally friendly methods to synthesize these compounds efficiently, enhancing yields and reducing waste .
Antioxidant Properties
Quinazolinone derivatives are known for their antioxidant capabilities. Studies have shown that certain 2-substituted quinazolinones exhibit significant antioxidant activity through various mechanisms, including metal chelation and free radical scavenging . The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant efficacy.
Anticancer Activity
The anticancer potential of quinazolinone derivatives is well-documented. For instance, a study demonstrated that specific derivatives exhibited cytotoxic effects on various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Compound A3 from this study showed IC50 values of 10 µM against PC3 and 12 µM against HT-29 cells, indicating strong growth inhibition . Additionally, modifications in the quinazolinone structure can enhance the potency against different cancer types .
Antibacterial and Antifungal Effects
4(3H)-Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds display varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Their antifungal properties have been confirmed through tests against common pathogens like Candida albicans.
Other Biological Activities
Beyond the aforementioned activities, quinazolinones exhibit a range of other pharmacological effects:
- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antiviral : Certain compounds have shown efficacy against viral infections, including HIV.
- Anticonvulsant : Quinazolinones are being explored for their potential in treating epilepsy due to their ability to modulate neurotransmitter systems .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of hybrid quinazolinones and evaluated their anticancer properties. The results indicated that compounds with specific substitutions showed enhanced activity against MCF-7 cells with IC50 values as low as 18.79 µM, outperforming standard chemotherapy agents like doxorubicin .
Case Study 2: Antibacterial Assessment
Another investigation focused on the antibacterial effects of newly synthesized quinazolinones. The study found that certain structural modifications significantly improved activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for preparing 3-substituted 4(3H)-quinazolinone derivatives, including the target compound? A: The compound can be synthesized via condensation reactions involving methyl 2-acylaminobenzoates, amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at elevated temperatures (180–250°C). For example, heating methyl 2-acylaminobenzoate (0.05 mol) with excess amine hydrochloride (0.2 mol) and P₂O₅ (0.21 mol) in a silicone oil bath at 180°C for 45 minutes yields 4(3H)-quinazolinones. Post-reaction alkaline extraction and recrystallization (e.g., using diisopropyl ether or ethanol) are critical for purity .
Reaction Optimization Parameters
Q: How do reaction conditions (temperature, catalysts) influence the yield and selectivity of 4(3H)-quinazolinone derivatives? A: Temperature is a key variable:
- At 180°C , the reaction favors 4(3H)-quinazolinones (e.g., 82% yield for 3a with R=CH₃) .
- At 250°C , the product shifts to 4-quinazolinamines due to thermal decomposition of intermediates .
Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions improve yields (86–92%) by facilitating one-pot condensation of anthranilic acid, trimethyl orthoformate, and amines .
Structural Characterization Techniques
Q: What analytical methods are recommended for confirming the structure of 3-substituted 4(3H)-quinazolinones? A: Key techniques include:
- ¹H NMR : To identify substituent environments (e.g., δ 0.70–8.35 ppm for alkyl and aromatic protons in 3o) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 351.2296 for C₂₂H₂₉NO) confirms molecular weights .
- IR Spectroscopy : C=O stretching (1670–1791 cm⁻¹) and C-O-C bands (1264 cm⁻¹) differentiate tautomers and substitution patterns .
Biological Activity Mechanisms
Q: What biological activities are associated with 4(3H)-quinazolinone derivatives, and how are these activities methodologically assessed? A: These compounds exhibit antimicrobial , anticancer , and anti-inflammatory properties. For example:
- Antibacterial assays : Test against Gram-positive/negative strains using disk diffusion or MIC (minimum inhibitory concentration) protocols .
- In vivo anti-inflammatory studies : Measure inhibition of TNF-α and NO overproduction in LPS-induced models (e.g., murine studies) .
- Enzyme inhibition : Evaluate binding to targets like thymidylate synthase via fluorescence quenching or molecular docking .
Advanced Synthesis: Electrochemical and Green Chemistry Approaches
Q: What novel synthetic methods (e.g., electrochemical) are emerging for 4(3H)-quinazolinones, and how do they compare to traditional routes? A: Electrochemical synthesis using aluminum/carbon electrodes and acetic acid electrolyte enables oxidative cyclization of 2-aminobenzamides at room temperature , achieving yields >80% without transition metals . Ionic liquid catalysis (e.g., [BSMIM]OTs) under solvent-free conditions reduces reaction times (<2 hours) and improves sustainability . These methods avoid high temperatures (>150°C) required in traditional P₂O₅-mediated routes .
Tautomerism and Reactivity
Q: How does tautomerism in 4(3H)-quinazolinones affect their reactivity in alkylation or acylation reactions? A: The 4(3H)-quinazolinone ↔ 4-hydroxyquinazoline tautomerism dictates nucleophilic sites. For example:
- Alkylation : At 180°C, the amide tautomer reacts with alkyl halides at N3, forming 3-substituted derivatives (e.g., 3g with 85% yield) .
- Acylation : The iminol tautomer reacts with acyl chlorides at O4, producing O-acylated products (e.g., 3 with allylbromide) . Solvent polarity and base selection (e.g., K₂CO₃ in acetone) control tautomeric preference .
Handling and Solubility Challenges
Q: What are the solubility and stability considerations for this compound in experimental settings? A:
- Solubility : The dihydrochloride salt enhances water solubility (e.g., 1.5 mg/mL in H₂O), while the free base is more soluble in DMSO (40 mg/mL) .
- Storage : Store as a powder at -20°C or in DMSO at -80°C to prevent hydrolysis .
Data Contradictions in Synthesis Yields
Q: How can researchers reconcile discrepancies in reported yields for similar 4(3H)-quinazolinone derivatives? A: Variability arises from:
- Amine hydrochloride ratios : Excess amine (4:1 molar ratio to substrate) improves yields but may form byproducts like benzamidines (e.g., 6o at 5% yield) .
- Recrystallization solvents : Diisopropyl ether vs. ethanol can alter purity and reported melting points (e.g., 3i: 113°C vs. literature 112.2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
